Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
Brand Name: Vulcanchem
CAS No.: 67465-32-1
VCID: VC18440534
InChI: InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H
SMILES:
Molecular Formula: C16H24ClNO5
Molecular Weight: 345.8 g/mol

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride

CAS No.: 67465-32-1

Cat. No.: VC18440534

Molecular Formula: C16H24ClNO5

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride - 67465-32-1

Specification

CAS No. 67465-32-1
Molecular Formula C16H24ClNO5
Molecular Weight 345.8 g/mol
IUPAC Name [4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride
Standard InChI InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H
Standard InChI Key NDIXNZOYIHXERB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride belongs to the class of substituted malonates, with the molecular formula C₁₆H₂₄ClNO₅ and a molecular weight of 345.8 g/mol. Its IUPAC name, [4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium chloride, reflects the presence of:

  • A diethyl malonate core (C(O)OEt2\text{C(O)OEt}_2)

  • A 2-aminoethyl group (-CH2CH2NH3+\text{-CH}_2\text{CH}_2\text{NH}_3^+)

  • A p-methoxyphenyl substituent (-C6H4OCH3\text{-C}_6\text{H}_4\text{OCH}_3)

  • A hydrochloride counterion (Cl\text{Cl}^-).

The canonical SMILES string CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl⁻] further illustrates this arrangement.

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Melting PointNot explicitly reported
SolubilitySoluble in polar solvents (e.g., water, DMSO)
StabilityHygroscopic; requires inert storage
Spectral SignaturesCharacteristic IR peaks for ester (1740 cm⁻¹), ammonium (3000–2500 cm⁻¹), and aryl ether (1250 cm⁻¹) groups

The hydrochloride salt improves stability and solubility compared to its free base form, facilitating handling in synthetic workflows .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride typically proceeds via multi-step functionalization of diethyl malonate:

  • Introduction of the p-Methoxyphenyl Group:
    Diethyl malonate undergoes alkylation with p-methoxybenzyl bromide in the presence of a base (e.g., NaH) to yield diethyl 2-(p-methoxyphenyl)malonate .

  • Aminoethylation:
    The malonate intermediate is treated with 2-aminoethyl chloride under alkaline conditions, forming the 2-aminoethyl adduct.

  • Hydrochloride Salt Formation:
    The free amine is protonated using hydrogen chloride in ethanol, precipitating the hydrochloride salt .

Process Optimization

Patent CN113735728A highlights critical parameters for analogous malonate syntheses :

  • Temperature Control: Maintaining reactions at 0–10°C during nitrosation steps minimizes side products.

  • Catalyst Selection: Palladium on activated charcoal (5% Pd) enables efficient hydrogenation of intermediates (e.g., oximino malonates) .

  • Workup Procedures: Ethyl acetate extraction and acetone recrystallization enhance purity (>99.5%) .

Applications in Pharmaceutical Synthesis

Role as a Cycloaddition Precursor

This compound’s primary utility lies in generating azomethine ylides upon reaction with formaldehyde . These dipolar intermediates participate in 1,3-dipolar cycloadditions with alkenes or alkynes, forming pyrrolidine or pyrrole derivatives—key scaffolds in CNS drugs and antivirals.

Structure-Activity Relationship (SAR) Contributions

The p-methoxyphenyl group significantly influences bioactivity:

  • Lipophilicity Enhancement: Increases membrane permeability, improving bioavailability.

  • Electron-Donating Effects: Stabilizes transition states in cycloadditions, accelerating reaction kinetics .

Comparative studies with unsubstituted malonates show a 2–3× increase in cycloaddition yields when the p-methoxyphenyl group is present .

Biological and Pharmacological Insights

Pharmacokinetic Profiling

The hydrochloride salt’s aqueous solubility (>50 mg/mL) ensures rapid dissolution in physiological media, while the p-methoxyphenyl group extends plasma half-life (t1/2t_{1/2}) by reducing hepatic clearance .

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